3-羟基丙酸丙酯

描述

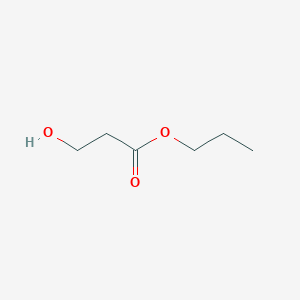

Propyl 3-hydroxypropanoate, also known as 3-Hydroxypropionic acid (3-HP), is a carboxylic acid and specifically a beta hydroxy acid . It is a promising monomer of the polyhydroxyalkanoate (PHA) family of material properties similar to other short chain lengths (SCL) PHAs like poly(3-hydroxybutyrate) [poly(3HB)] . It is a well-characterized polyester, biodegradable, biocompatible, and has excellent mechanical properties .

Synthesis Analysis

3-HP can be produced using engineered strains for its high yield synthesis . A potential biochemical route to 3-HP from pyruvate through β-alanine has been investigated . A mathematical model for the reaction kinetics of the metabolites involved in this pathway has been developed .Molecular Structure Analysis

The molecular formula of 3-Hydroxypropanoate anion is CHO with an average mass of 89.071 Da and a monoisotopic mass of 89.024422 Da .Chemical Reactions Analysis

The 3-HP production involves critical biosynthetic production pathways comparing the yields and titers achieved in different Microbial cell Factories . The β-alanine biosynthetic pathway is efficient in producing poly (3HP) .Physical and Chemical Properties Analysis

3-HP is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether .科学研究应用

合成工艺和化学生产

3-羟基丙酸甲酯合成:一项技术工艺以环氧乙烷为原料,合成 3-羟基丙酸甲酯,这是丙烷-1,3-二醇生产中的中间体。该合成对于生产各种化学品(包括 3-羟基丙酸衍生物)至关重要 (尹玉洲和赵振康,2008)。

由生物质衍生的乙酰丙酸生产:3-羟基丙酸(丙烯酸的前体)可以通过使用双氧水氧化乙酰丙酸来生产。这种源自生物质的方法为化学生产提供了一条可持续的途径 (凌琳武、S. 达塔和 M. 马斯卡尔,2015)。

生物工程和生物技术

生物塑料生产:3-羟基丙酸用作各种化学品和生物塑料工业生产中的前体。代谢工程和合成生物学带来了更有效的生物生产方法 (C. 杰尔斯、艾达·卡兰塔里、阿布罗普·加格和 I. 米贾科维奇,2019)。

组织工程中的聚羟基链烷酸酯:聚羟基链烷酸酯(PHA),包括 3-羟基丙酸衍生物,由于其生物降解性和热加工性能,被用于医疗器械和组织工程中。它们对于开发各种医疗器械和支架至关重要 (郭强臣和吴琼,2005)。

化学基础模块和绿色化学

生态可持续化学工艺:导致 3-羟基丙酸的生态可持续工艺的进步凸显了催化化学方法的潜力,强调了其作为有机合成和高性能聚合物潜在基础模块的作用 (C. 皮纳、E. 法莱塔和 M. 罗西,2011)。

可再生丙烯腈生产:一种使用来自糖的酯(3-羟基丙酸乙酯),由二氧化钛催化的工艺,有效地生产了丙烯腈,这是塑料和纤维的前体。这种可持续的方法为石油衍生原料提供了替代品 (E. 卡普等人,2017)。

作用机制

Target of Action

Propyl 3-hydroxypropanoate, also known as 3-hydroxypropionic acid (3-HP), is a platform chemical with a wide range of potential applications . The primary targets of 3-HP are the enzymes involved in its biosynthesis pathway, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . These enzymes play a crucial role in the conversion of substrates into 3-HP.

Mode of Action

The compound interacts with its targets to facilitate the biosynthesis of 3-HP. For instance, pyruvate carboxylase converts pyruvate into oxaloacetate, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The interaction of 3-HP with these enzymes results in the production of 3-HP, which can be used for the production of various value-added chemicals .

Biochemical Pathways

The biosynthesis of 3-HP involves several biochemical pathways. One of the most significant is the oxaloacetate pathway, which was successfully established for 3-HP biosynthesis . In this pathway, pyruvate is converted into oxaloacetate by pyruvate carboxylase, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The downstream effects of these pathways include the production of 3-HP, which can be used for the production of various value-added chemicals .

Pharmacokinetics

It is known that 3-hp can be produced in genetically engineered saccharomyces cerevisiae, suggesting that it can be absorbed and metabolized by these organisms

Result of Action

The result of 3-HP’s action is the production of 3-HP, which can be used for the production of various value-added chemicals . For instance, 3-HP can be used for the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic . It can also undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc .

Action Environment

The action of 3-HP is influenced by various environmental factors. For instance, the production of 3-HP in Saccharomyces cerevisiae is influenced by the regulation of the dephosphorylation of hexokinase and citrate synthase, which enhances the cytoplasmic and mitochondrial energy metabolism, respectively . This suggests that the action, efficacy, and stability of 3-HP can be influenced by the metabolic state of the organism in which it is produced .

未来方向

3-HP is an emerging platform chemical, which can be used for the production of various value-added chemicals . The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP .

属性

IUPAC Name |

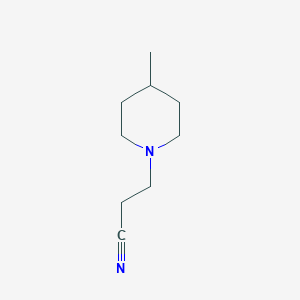

propyl 3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-5-9-6(8)3-4-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCDNPMGXGIVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)

![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)